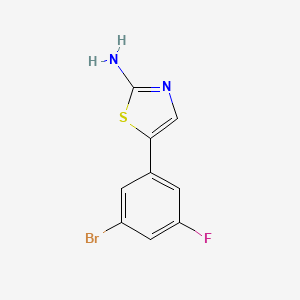

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring.

Preparation Methods

The synthesis of 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine typically involves the reaction of 3-bromo-5-fluoroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Nucleophilic Addition: The nitrogen atom in the thiazole ring can participate in nucleophilic addition reactions.

Common reagents used in these reactions include halogenating agents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with anticancer and antimicrobial properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine can be compared with other thiazole derivatives, such as 5-(3-Fluorophenyl)thiazol-2-amine and 4-(4-Bromophenyl)-thiazol-2-amine . These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The presence of both bromine and fluorine atoms in this compound makes it unique, as it combines the electronic effects of both halogens, potentially enhancing its biological activity and selectivity.

Biological Activity

5-(3-Bromo-5-fluorophenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a thiazole ring substituted with a bromofluorophenyl group. Its molecular formula is C10H7BrFN2S, which contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and microbial infections.

- Enzyme Inhibition : The thiazole moiety is known for its role in enzyme inhibition, particularly against kinases that are critical in cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially through the disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound:

- Cell Line Studies : Research has shown that derivatives with thiazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant activity against breast cancer (MCF-7), colon cancer (HCT116), and leukemia (K562) cell lines, with IC50 values indicating potent antiproliferative effects .

| Cell Line | Compound Concentration (µM) | IC50 Value (µM) | Reference |

|---|---|---|---|

| MCF-7 | 0.1 - 10 | 0.25 | |

| HCT116 | 0.1 - 10 | 0.30 | |

| K562 | 0.1 - 10 | 0.20 |

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains:

- Bacterial Strains Tested : Studies indicate that this compound exhibits effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12 | |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 |

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of thiazole derivatives, including this compound, in murine models. The results demonstrated complete tumor regression in models treated with this compound, indicating its potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Effects

In another investigation focusing on antimicrobial activity, researchers tested the compound against multi-drug resistant bacterial strains. The findings revealed that it not only inhibited bacterial growth but also displayed synergistic effects when used in combination with conventional antibiotics, suggesting a promising avenue for treating resistant infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(3-Bromo-5-fluorophenyl)thiazol-2-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions between 3-bromo-5-fluorobenzoic acid derivatives and thioamides. Activation of the carboxylic acid using phosphorus pentachloride (PCl₅) followed by cyclization with thiourea under inert conditions (e.g., nitrogen atmosphere) is a common approach . Alternative methods include Eaton’s reagent (P₂O₅·MsOH) for solvent-free Friedel-Crafts acylation to form fused thiazole derivatives, improving reaction efficiency .

- Key Variables : Elevated temperatures (80–120°C) and anhydrous solvents (e.g., dichloromethane or THF) are critical to minimize side reactions like oxidation of the thiazole ring.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.45–7.51 ppm for aromatic protons, δ 2.35 ppm for methyl groups in analogous thiazoles ) and high-resolution mass spectrometry (HRMS) confirm molecular structure. IR spectroscopy identifies functional groups (e.g., C-S stretching at 650–750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software resolves stereochemistry and intermolecular interactions. For example, hydrogen bonding patterns between the amine group and halogen atoms (Br/F) can be analyzed .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

- Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to control compounds like 5-aryl-oxadiazoles .

- Antimicrobial : Broth microdilution assays for minimum inhibitory concentration (MIC) against S. aureus or E. coli .

- Mechanistic Probes : Fluorescence quenching to study interactions with DNA or enzymes like topoisomerase II .

Advanced Research Questions

Q. How does the bromo-fluorophenyl substituent influence electronic properties and reactivity?

- Electronic Effects : The electron-withdrawing Br and F groups reduce electron density on the thiazole ring, enhancing electrophilic substitution at the C-2 amine position. DFT calculations (e.g., HOMO-LUMO gaps) reveal increased polarity, affecting solubility and binding to biological targets .

- Reactivity : Bromine facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., with aryl boronic acids), enabling diversification into libraries for structure-activity relationship (SAR) studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Case Example : Discrepancies in anticancer activity may arise from differences in cell line specificity or impurities in synthetic batches.

- Resolution :

- Purity Validation : HPLC (>95% purity) and elemental analysis .

- Dose-Response Curves : Ensure consistent IC₅₀ measurement protocols (e.g., 48-hour incubation vs. 72-hour) .

- Control Experiments : Compare with structurally similar compounds like 5-(4-Bromophenyl)-4-methylthiazol-2-amine to isolate substituent effects .

Q. What computational methods predict binding modes with biological targets?

- Approach :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., EGFR kinase). The thiazole ring’s nitrogen atoms often form hydrogen bonds with active-site residues .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .

Q. How does protonation state affect crystallization and intermolecular interactions?

- Case Study : Mono-hydrobromide salts of analogous thiazoles show protonation at the pyridine nitrogen, altering hydrogen-bonding networks (e.g., N–H⋯Br⁻ vs. N–H⋯Owater interactions) .

- Techniques : pH-dependent crystallization trials (pH 4–7) and Hirshfeld surface analysis to map interaction landscapes .

Properties

Molecular Formula |

C9H6BrFN2S |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-(3-bromo-5-fluorophenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-1-5(2-7(11)3-6)8-4-13-9(12)14-8/h1-4H,(H2,12,13) |

InChI Key |

DNCPMRCDWVSXDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)Br)C2=CN=C(S2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.